5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole
Description
Properties
IUPAC Name |
[(E)-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylideneamino] 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-8-13(20-10(3)16-8)9(2)17-19-14(18)11-5-4-6-12(15)7-11/h4-7H,1-3H3/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAYHZMCZLIDNE-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=NOC(=O)C2=CC(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C)/C(=N/OC(=O)C2=CC(=CC=C2)Cl)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as crystallization or chromatography to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole compounds .
Scientific Research Applications
5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole has numerous scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Similarities and Differences
Compound A belongs to a class of thiazole derivatives characterized by ethanimidoyl and aryl substituents. Key analogs include:
Key Observations :
- Substituent Position : Compound A’s 3-chlorobenzoyl group distinguishes it from the 4-chloro analog (CAS 477858-08-5), which may alter electronic effects and steric interactions .
- Heterocyclic Core : The 2,4-dimethyl thiazole in Compound A contrasts with the 4-methyl-2-phenyl thiazole in CAS 477858-08-5, impacting lipophilicity and steric bulk .
Physicochemical Properties
- Lipophilicity : The dual chloro-substituents in Compound A increase lipophilicity (logP estimated >3.5) compared to the methyl-substituted analog (CAS 477872-54-1, logP ~2.8) .
- Stability : The electron-withdrawing 3-chlorobenzoyl group in Compound A likely enhances hydrolytic stability relative to electron-rich analogs (e.g., 3-methylbenzoyl in ).
- Solubility: Polar substituents like the ethylamino carbonyl in CAS 477872-54-1 improve aqueous solubility compared to Compound A’s hydrophobic chloroaryl group .
Biological Activity
5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H13ClN2O2S
- Molecular Weight : 308.8 g/mol
- CAS Number : 477872-44-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of microorganisms or cancer cells.
- Cell Membrane Disruption : It can disrupt the integrity of microbial cell membranes, leading to cell death.
- Signal Transduction Interference : The compound may interfere with signaling pathways critical for cell survival and proliferation.
Antimicrobial Properties
Research indicates that 5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole exhibits significant antimicrobial activity against a range of pathogens.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive bacteria | 32 µg/mL |
| Gram-negative bacteria | 64 µg/mL |
| Fungi | 16 µg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent.
Case Studies
-
Study on Bacterial Inhibition :
- A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism was linked to enzyme inhibition leading to disrupted cell wall synthesis.
-
Fungal Activity Assessment :
- Another investigation focused on its antifungal properties against Candida albicans, revealing an MIC of 16 µg/mL. The study concluded that the compound might serve as a basis for new antifungal treatments.
Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Pharmaceutical Development : Its unique structure allows for modifications that can enhance its efficacy and selectivity against specific pathogens.
- Agricultural Applications : The antimicrobial properties make it suitable for developing biocides in agriculture.
Comparison with Similar Compounds
5-{[(3-Chlorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole can be compared with other thiazole derivatives known for their biological activities:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 2-Aminothiazole | Antimicrobial | |
| 2-Methylthiazole | Antifungal | |
| 4-Phenylthiazole | Anti-inflammatory |
This compound's distinct chemical structure provides it with unique biological activities compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
